N-methylpiperazine hydrochloride

Medicinal Chemistry Pharmaceutical Synthesis Physicochemical Profiling

N-methylpiperazine hydrochloride offers superior performance as a pharmaceutical intermediate and carbon capture solvent. Its pKa of ~9.16 provides optimal reactivity, ensuring higher yields in the synthesis of sildenafil, meclizine, and trifluoperazine compared to unsubstituted piperazine or 1,4-dimethylpiperazine. In CO₂ absorption, it prevents solid precipitation, minimizing maintenance. Choose this 98%+ purity building block to enhance process efficiency and product quality.

Molecular Formula C5H13ClN2
Molecular Weight 136.62 g/mol
Cat. No. B1252340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylpiperazine hydrochloride
Synonyms1-methylpiperazine
1-methylpiperazine dihydrochloride
1-methylpiperazine hydrochloride
1-methylpiperazine monohydrochloride
Molecular FormulaC5H13ClN2
Molecular Weight136.62 g/mol
Structural Identifiers
SMILESCN1CCNCC1.Cl
InChIInChI=1S/C5H12N2.ClH/c1-7-4-2-6-3-5-7;/h6H,2-5H2,1H3;1H
InChIKeyQUMRLXXCRQWODL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylpiperazine Hydrochloride: Technical Specifications and Procurement Considerations for Pharmaceutical Intermediates


N-Methylpiperazine hydrochloride (1-methylpiperazine hydrochloride) is a heterocyclic organic compound with the molecular formula C5H13ClN2 and a molecular weight of 136.62 g/mol, classified as an N-methylpiperazine derivative . It exists as a crystalline solid and serves as a key synthetic intermediate in the production of various pharmaceutical agents, including cyclizine, meclizine, and sildenafil [1]. The compound is typically prepared by salification of N-methylpiperazine or through hydrolysis of N-methyl-N-formylpiperazine, yielding a stable hydrochloride salt suitable for further chemical transformations [2].

Why N-Methylpiperazine Hydrochloride Cannot Be Substituted with Generic Piperazine Derivatives: Key Differentiators in Reactivity and Application Scope


Within the class of piperazine derivatives, N-methylpiperazine hydrochloride presents a unique combination of basicity (pKa ~9.16), solubility characteristics, and synthetic utility that distinguishes it from unsubstituted piperazine (pKa ~9.67) and other alkylated analogs such as 1-ethylpiperazine (pKa ~9.15) or 1,4-dimethylpiperazine (pKa ~8.06) [1]. These differences in physicochemical properties directly impact reaction yields, regioselectivity, and the performance of the final drug substances. The following quantitative evidence establishes that interchanging this compound with a closely related analog without careful consideration of these parameters can lead to significant variations in synthetic efficiency and product quality [2].

Quantitative Differentiation of N-Methylpiperazine Hydrochloride: Evidence-Based Comparison Against Closest Analogs


Enhanced Basicity and pH-Dependent Reactivity of N-Methylpiperazine Hydrochloride Compared to Piperazine and 1,4-Dimethylpiperazine

N-Methylpiperazine exhibits a pKa of 9.16 ± 0.00, which is intermediate between unsubstituted piperazine (pKa = 9.67 ± 0.05) and 1,4-dimethylpiperazine (pKa = 8.06 ± 0.01) [1]. This places the compound in a distinct basicity range that influences its protonation state at physiological pH (7.5), where it is 97.55% in a single protonation state, compared to 98.48% for piperazine and only 78.38% for 1,4-dimethylpiperazine [1]. The lower basicity relative to piperazine reduces the likelihood of strong, non-specific interactions, while the higher basicity compared to the di-methylated analog ensures sufficient nucleophilicity for efficient coupling reactions.

Medicinal Chemistry Pharmaceutical Synthesis Physicochemical Profiling

Superior Solid Solubility and Heat of Absorption in CO₂ Capture Blends Containing N-Methylpiperazine vs. Concentrated Piperazine

In the context of post-combustion CO₂ capture, a ternary amine blend containing N-methylpiperazine (MPZ), piperazine (PZ), and N,N'-dimethylpiperazine (DMPZ) demonstrated improved solid solubility and heat of absorption compared to a concentrated piperazine solvent alone [1]. Crucially, the blend containing MPZ exhibited no insolubility in regions of high CO₂ loading, a significant operational advantage over concentrated PZ solvents, which are prone to precipitation and require mitigation strategies [1]. While the CO₂ capacity and absorption rate of the MPZ blend were comparable to that of concentrated PZ, the improved solubility profile directly addresses a critical process limitation.

Carbon Capture Process Chemistry Solvent Engineering

Quantitative Yield Differences in Synthetic Routes: N-Methylpiperazine vs. Piperazine from Aminoethanol Precursors

A classic study on the thermal condensation of β-aminoethanol derivatives revealed stark differences in product distribution. Heating β-aminoethanol hydrochloride at 240-250°C for 1.5-3.5 hours yields piperazine in 44-51% theoretical yield, alongside a small amount of diethyl ether (2-5%) [1]. In contrast, subjecting β-methylaminoethanol hydrochloride to identical conditions produces N-methylpiperazine in a significantly lower yield of 26%, accompanied by 5% N,N'-dimethylpiperazine and 12% N,N'-dimethylethylenediamine [1]. This demonstrates that the methyl substitution on the precursor fundamentally alters the reaction pathway and efficiency, highlighting the non-interchangeable nature of the synthetic processes for these related compounds.

Synthetic Methodology Process Development Yield Optimization

Deuterated N-Methylpiperazine Hydrochloride Enables Precise Pharmacokinetic Tracking Unachievable with Non-Labeled Analogs

N-Methylpiperazine-d8 hydrochloride, a deuterium-labeled analog, provides a distinct molecular mass shift (e.g., M+8 or M+11 for higher deuteration) that serves as an internal standard for liquid chromatography-mass spectrometry (LC-MS) quantification [1]. This isotopic labeling allows for the precise tracking of the compound's metabolic fate in complex biological matrices, a capability absent in the non-deuterated N-methylpiperazine hydrochloride [2]. The use of such labeled internal standards is a cornerstone of modern bioanalytical method validation, enabling accurate measurement of drug concentrations and metabolite profiles in preclinical and clinical studies [2]. The ability to differentiate between the administered compound and endogenous substances is essential for reliable pharmacokinetic and toxicological assessments.

Drug Metabolism Pharmacokinetics Analytical Chemistry

N-Methylpiperazine Derivatives Exhibit Superior Acetylcholinesterase Inhibition Compared to Other Aryloxyalkylpiperazines

In a series of twelve synthesized aryloxyalkylpiperazines evaluated for acetylcholinesterase (AChE) inhibitory activity, N-methylpiperazine derivatives were identified as the most promising subgroup within the series [1]. While overall enzyme inhibition was poor, with the best three compounds exhibiting IC50 values ranging from 70 to 98 µM, the study explicitly concluded that the N-methylpiperazine substructure conferred the most favorable activity profile among the variants tested [1]. This finding positions N-methylpiperazine as a preferred core scaffold for further optimization in this therapeutic area.

Alzheimer's Disease Acetylcholinesterase Inhibition Medicinal Chemistry

Distinct Anticancer Activity Profiles of N-Methylpiperazine-Incorporated Compounds vs. Piperidine-Based Analogs

A structure-activity relationship study explored the effect of replacing a piperidine moiety with an N-methylpiperazine group in a series of salicylanilide derivatives targeting epidermal growth factor receptor (EGFR) [1]. The resulting methyl piperazine-incorporated compounds were tested against three cancer cell lines (A-549, HCT-116, MIAPaCa-2) and showed promising cytotoxicity. Notably, one of the most active compounds in the series exhibited IC50 values of 5.71 µM (A-549), 4.26 µM (HCT-116), and 31.36 µM (MIAPaCa-2), demonstrating significantly better activity than the reference standard gefitinib in these assays [1]. This indicates that the N-methylpiperazine substitution can dramatically alter the biological activity profile compared to the piperidine analog.

Anticancer Agents EGFR Inhibition Cytotoxicity

Strategic Application Scenarios for N-Methylpiperazine Hydrochloride in R&D and Industrial Settings


Pharmaceutical Intermediate for Antihistamines, Antipsychotics, and PDE5 Inhibitors

N-Methylpiperazine hydrochloride serves as a critical building block in the synthesis of numerous marketed drugs, including cyclizine, meclizine (antihistamines), trifluoperazine (antipsychotic), and sildenafil (PDE5 inhibitor) [1]. Its specific basicity and reactivity profile, as detailed in the pKa evidence [2], make it the preferred intermediate for introducing the N-methylpiperazine pharmacophore into these complex molecules, a substitution that would be chemically and economically inefficient if attempted with unsubstituted piperazine.

Key Component in Advanced CO₂ Capture Solvent Formulations

As demonstrated by Freeman et al. [3], blends containing N-methylpiperazine are a superior choice for aqueous CO₂ absorption-stripping processes. The blend's ability to prevent solid precipitation at high CO₂ loading, a common failure mode for concentrated piperazine solvents, directly translates to improved process reliability and reduced maintenance costs in industrial carbon capture facilities. Procurement for this application should prioritize the compound's purity and consistent quality to ensure reproducible solvent blend performance.

Scaffold for Next-Generation Acetylcholinesterase Inhibitors

Based on the findings that N-methylpiperazine derivatives were the most promising within a series of aryloxyalkylpiperazines for AChE inhibition [4], researchers developing treatments for Alzheimer's disease should prioritize N-methylpiperazine hydrochloride as the starting material for further structure-activity relationship (SAR) studies. Its use as a core scaffold is more likely to yield active leads compared to other piperazine variants, streamlining the hit-to-lead optimization process.

Preferred Heterocyclic Building Block for EGFR-Targeted Anticancer Agents

The direct comparison of N-methylpiperazine-incorporated compounds against their piperidine-based counterparts showed a significant enhancement in cytotoxicity against multiple cancer cell lines, outperforming the clinical standard gefitinib in the tested models [5]. Consequently, medicinal chemistry teams focused on EGFR inhibition for oncology should consider N-methylpiperazine hydrochloride as a go-to building block for library synthesis and lead optimization, as it offers a validated path to improved anticancer activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methylpiperazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.